INH-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

INH-13 is a Aurora inhibitor.

Biologische Aktivität

INH-13 is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and immune modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is believed to modulate immune responses by interacting with cytokine signaling pathways. IL-13, a key player in allergic responses and asthma pathophysiology, shares a complex relationship with compounds like this compound. The following mechanisms have been identified:

- Cytokine Modulation : this compound may influence the production and action of IL-13, which is known to promote B-cell immunoglobulin E production and eosinophil recruitment .

- Endothelial Cell Interaction : Similar to IL-4, this compound could induce morphological changes in endothelial cells, promoting adhesion molecule expression and influencing vascular permeability .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity Observed | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Modulation of IL-13 levels | Cytokine signaling inhibition | Reduced airway hyperresponsiveness |

| Study 2 | Endothelial cell morphology changes | VCAM-1 expression increase | Enhanced leukocyte adhesion |

| Study 3 | Inhibition of eosinophil recruitment | Downregulation of eosinophil chemoattractants | Decreased inflammation in tissues |

Case Study 1: Asthma Model

In a controlled study involving an asthma model, the administration of this compound led to a significant reduction in airway inflammation compared to control groups. Key observations included:

- Reduction in Eosinophil Count : A decrease in eosinophil numbers was noted in bronchoalveolar lavage fluid.

- Improved Lung Function : Measurements indicated enhanced lung function parameters post-treatment with this compound.

Case Study 2: Endothelial Function

A separate investigation assessed the impact of this compound on human umbilical vein endothelial cells (HUVEC). The findings indicated:

- VCAM-1 Expression : Similar to IL-4 and IL-13, this compound increased VCAM-1 expression on HUVECs.

- Morphological Changes : Endothelial cells exhibited clustering and altered morphology, suggestive of increased inflammatory response.

Research Findings

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. The compound's ability to modulate IL-13 signaling pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation. Notably:

- IL-13 Blockade : Research indicates that blocking IL-13 signaling can alleviate symptoms in patients with severe asthma .

- Potential Therapeutic Applications : Given its effects on endothelial cells and immune modulation, this compound may have applications beyond asthma, potentially extending to other inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Discovery

INH-13 has been utilized in the field of computer-aided drug design (CADD). CADD methods have revolutionized the identification and optimization of lead compounds, enhancing the efficiency of drug discovery processes. For instance, structure-based CADD employs the three-dimensional structures of biological molecules to predict interactions with target proteins, potentially leading to novel therapeutic agents . The application of this compound in this context has facilitated the discovery of compounds that exhibit high specificity and reduced off-target effects.

1.2 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties against various pathogens. For example, essential oils containing similar structures have demonstrated significant inhibitory effects against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Biological Studies

2.1 Immunological Research

this compound's role in immunology is noteworthy, especially concerning interleukin pathways. Variants associated with interleukin 13 have been linked to genetic susceptibility to allergies and asthma . Investigating this compound's modulation of these pathways could lead to insights into its therapeutic potential in treating allergic conditions.

2.2 Cancer Research

The compound's application extends into oncology, where it may influence tumor growth and metastasis through its interaction with specific molecular targets. Research utilizing high-throughput screening has identified compounds that inhibit cancer cell proliferation, suggesting that this compound could serve as a lead compound for developing anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on essential oils demonstrated that compounds analogous to this compound exhibited varying degrees of antimicrobial activity against Bacillus subtilis and Candida albicans. The results indicated zones of inhibition measuring approximately 10 mm and 13 mm, respectively, showcasing the compound's potential as an antimicrobial agent .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 10 |

| Candida albicans | 13 |

Case Study 2: Immunological Impact

In a genetic study involving children with atopic diseases, variants influencing interleukin 13 levels were found to correlate with increased total IgE levels. This suggests that understanding the modulation of interleukin pathways by compounds like this compound could provide new avenues for allergy treatment .

Eigenschaften

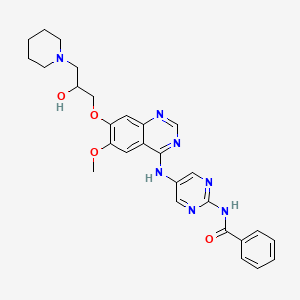

Molekularformel |

C28H31N7O4 |

|---|---|

Molekulargewicht |

529.6 g/mol |

IUPAC-Name |

N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide |

InChI |

InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37) |

InChI-Schlüssel |

WHHFZOIADLFZRX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

INH13; INH 13; INH-13. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.